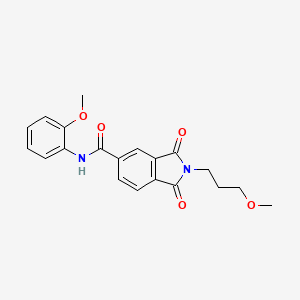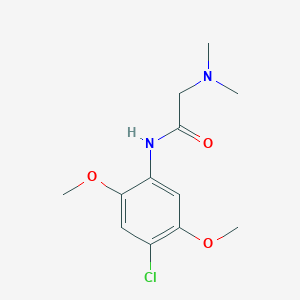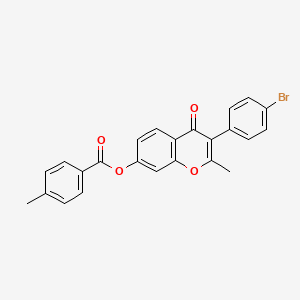![molecular formula C27H33ClN2O2 B4800816 2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL](/img/structure/B4800816.png)
2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL
Overview
Description
The compound 2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL is a complex organic molecule that belongs to the class of phenolic compounds It is characterized by the presence of multiple functional groups, including diethylamino, hydroxyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-(diethylamino)-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate Schiff base, which is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of multiple functional groups allows it to interact with different biological molecules, enhancing its versatility as a research tool .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)phenol
- 2-(Diethylamino)methyl-4-nitrophenol
- 5-(Diethylamino)-2-(4-chlorobenzyl)-1-piperazinylphenol
Uniqueness
2-{(4-CHLOROPHENYL)[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYL}-5-(DIETHYLAMINO)PHENOL: is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)-[4-(diethylamino)-2-hydroxyphenyl]methyl]-5-(diethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O2/c1-5-29(6-2)21-13-15-23(25(31)17-21)27(19-9-11-20(28)12-10-19)24-16-14-22(18-26(24)32)30(7-3)8-4/h9-18,27,31-32H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALCKNZPWZYMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)N(CC)CC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4800738.png)
![1-(2-Chlorophenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4800745.png)
![5-{[3-(Ethoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4800747.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4800759.png)
![methyl [2-ethyl-3-(4-methoxyphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4800761.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B4800765.png)
![N,N-diethyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4800778.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4800799.png)

![4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4800810.png)
![3-[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4800830.png)
